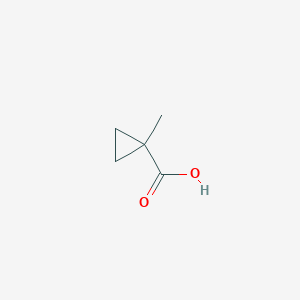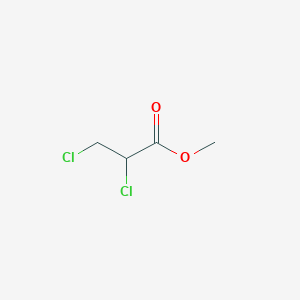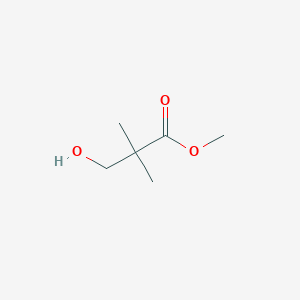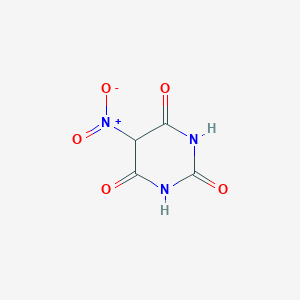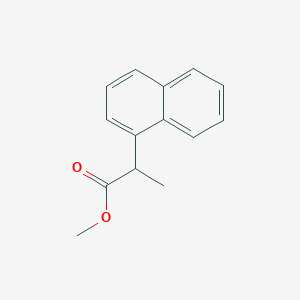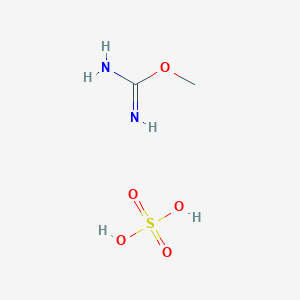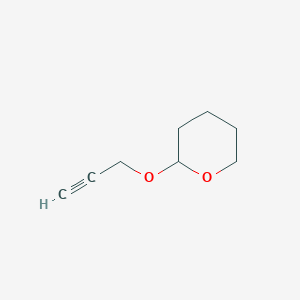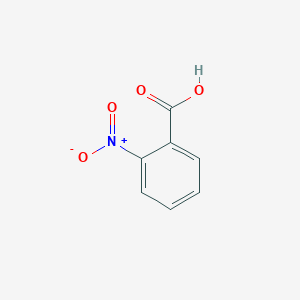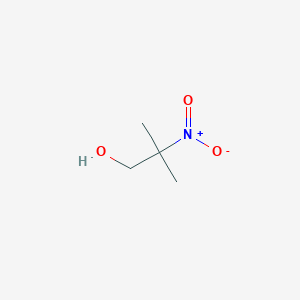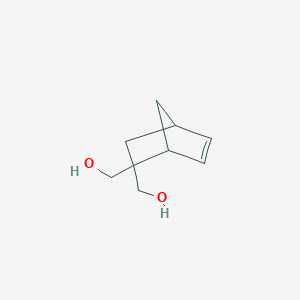
5-Norbornène-2,2-diméthanol
Vue d'ensemble
Description
5-Norbornene-2,2-dimethanol is not directly mentioned in the provided papers; however, the papers discuss derivatives of norbornene, which are closely related to 5-Norbornene-2,2-dimethanol. Norbornene derivatives are a class of compounds that are known for their unique bicyclic structure, which provides a rigid framework that is useful in various chemical reactions and applications, particularly in the synthesis of complex molecules .
Synthesis Analysis
The synthesis of norbornene derivatives can be achieved through Diels-Alder reactions, as described in the second paper. The paper highlights the use of 1,2,3,4-tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene as a diene that reacts with dienophiles to form norbornene derivatives. These derivatives are important building blocks in the synthesis of complex natural and non-natural products . Additionally, the first paper discusses the cationic polymerization of norbornene derivatives in the presence of boranes, which leads to the formation of polymers with high molecular weights .
Molecular Structure Analysis
Norbornene derivatives have a bicyclic structure that is rigid and can provide a high degree of selectivity and directionality to various substituents. This structural feature is crucial in the synthesis of complex molecules, as it allows for high endo selectivity in Diels-Alder reactions .
Chemical Reactions Analysis
The papers provided discuss several chemical reactions involving norbornene derivatives. The first paper details the cationic polymerization of various norbornene derivatives, which results in polymers with high yields and molecular weights . The second paper focuses on the Diels-Alder reactions of a specific diene to produce norbornene derivatives, which are then used in organic synthesis . The third paper describes the synthesis of novel strained hydrocarbons based on 5-methylene-2-norbornene, which involves catalytic cyclopropanation .
Physical and Chemical Properties Analysis
The physical and chemical properties of norbornene derivatives are influenced by their unique molecular structure. The third paper provides insight into the physicochemical properties of novel hydrocarbons based on 5-methylene-2-norbornene, which exhibit a combination of high density, low freezing point, and high energy density. These properties make them suitable as components of high-energy-density fuels for modern jet engines . The rigid bicyclic structure of norbornene derivatives also contributes to their chemical reactivity and selectivity in synthesis applications .
Applications De Recherche Scientifique
Voici une analyse des applications de recherche scientifique du 5-Norbornène-2,2-diméthanol basée sur les informations disponibles :
Réactions en cascade Heck/Suzuki catalysées au palladium
Le this compound a été utilisé dans une réaction en cascade Heck/Suzuki hautement énantiosélective catalysée au palladium de N-(2-bromophényl)acrylamides. Il contribue à prévenir la transmétallation du complexe aryl-palladium, ce qui est crucial pour la réussite de cette transformation .
Préparation de ligands en chimie médicinale
Les structures de norbornène, y compris les dérivés comme le this compound, sont utilisées dans la préparation de ligands pour des applications de chimie médicinale. Par exemple, ils peuvent être impliqués dans la synthèse de molécules complexes ayant des propriétés thérapeutiques potentielles .
Mécanisme D'action
Target of Action
The primary target of 5-Norbornene-2,2-dimethanol is the aryl-palladium complex in the palladium-catalyzed Heck/Suzuki cascade reaction . This compound plays a crucial role in preventing transmetalation of the aryl-palladium complex .
Mode of Action
5-Norbornene-2,2-dimethanol interacts with the aryl-palladium complex during the Heck/Suzuki cascade reaction . It prevents the transmetalation of the aryl-palladium complex, which is key to the success of this transformation .
Biochemical Pathways
The compound is involved in the Heck/Suzuki cascade reaction pathway . This pathway is known for its tolerance to a wide range of functional groups and provides straightforward access to an array of oxindoles .
Result of Action
The action of 5-Norbornene-2,2-dimethanol results in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . This leads to the production of oxindoles with excellent enantiomeric excess (ee) values .
Safety and Hazards
5-Norbornene-2,2-dimethanol is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
The norbornene scaffold, which includes 5-Norbornene-2,2-dimethanol, has emerged as a promising structure in medicinal chemistry due to its potential therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .
Analyse Biochimique
Biochemical Properties
It has been used in the development of a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . In this reaction, 5-Norbornene-2,2-dimethanol helps prevent transmetalation of the aryl-palladium complex .
Cellular Effects
It is known that the compound can cause eye and skin irritation, and may have effects on the respiratory system .
Molecular Mechanism
It has been shown to play a key role in preventing transmetalation of the aryl-palladium complex in a palladium-catalyzed Heck/Suzuki cascade reaction .
Propriétés
IUPAC Name |
[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHXMENPUICESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884330 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6707-12-6 | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2,2-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Di(hydroxymethyl)bicyclo[2.2.1]heptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Norbornene-2,2-dimethanol induce melanogenesis?
A: Research suggests that 5-Norbornene-2,2-dimethanol induces melanogenesis through a pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). [] The compound stimulates NO synthesis in melanoma cells, which then activates the cGMP/protein kinase G signaling pathway, ultimately leading to increased melanin production. This mechanism is similar to the one observed for ultraviolet radiation-induced melanogenesis in melanocytes. [] Interestingly, 5-Norbornene-2,2-dimethanol also demonstrates the ability to induce differentiation in certain cell lines, such as S91 mouse melanoma cells and PC12 pheochromocytoma cells, through this same pathway. []
Q2: How does the structure of 5-Norbornene-2,2-dimethanol lend itself to polymerization reactions?
A: 5-Norbornene-2,2-dimethanol is synthesized from the Diels-Alder reaction of cyclopentadiene and acrolein, followed by treatment with formaldehyde. [] This process yields a molecule containing both a norbornene ring and a 1,3-diol moiety. The norbornene ring provides a site for potential ring-opening metathesis polymerization (ROMP) reactions, while the 1,3-diol allows for further chemical modification, such as acetalization. [] Researchers have successfully synthesized novel methacrylic monomers by reacting the 1,3-diol of 5-Norbornene-2,2-dimethanol with various aromatic aldehydes containing phenolic hydroxyl groups. These monomers can then undergo free radical polymerization to create spiroacetal-norbornene containing polymethacrylates. []
Q3: What are the potential applications of 5-Norbornene-2,2-dimethanol in the development of cosmeceutical tanning agents?
A: 5-Norbornene-2,2-dimethanol and other aliphatic and alicyclic diols show promise as potential cosmeceutical tanning agents due to their ability to induce melanogenesis in both cultured cells and in vivo. [] Studies have shown that topical application of 5-Norbornene-2,2-dimethanol to guinea pig skin results in increased melanin production and transfer to keratinocytes, mimicking the natural pigmentation process. [] This finding suggests that 5-Norbornene-2,2-dimethanol could potentially be used to develop safer tanning products compared to traditional methods like UV exposure, which carries risks of skin damage and cancer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

